Extended Duration of Beta-Blockade: Draquinolol vs. Atenolol in Human Exercise Tachycardia
In a double-blind, randomized crossover study in healthy subjects (n=7), a single 400 mg oral dose of Draquinolol (H-I 42 BS) produced a maximum reduction in exercise heart rate of 20.4% ± 1.0% (mean ± SD) at 4 hours post-dose and maintained a 18.4% ± 7.2% reduction at 96 hours. In contrast, atenolol 50 mg produced a maximum reduction of 26.0% ± 6.0% but failed to reduce exercise heart rate after 24 hours. This demonstrates that Draquinolol provides sustained beta-1 blockade for at least four times longer than atenolol [1].
| Evidence Dimension | Duration of beta-1 adrenoceptor blockade (reduction in exercise heart rate) |
|---|---|
| Target Compound Data | 400 mg oral dose: 20.4% reduction at 4 h; 18.4% reduction at 96 h |
| Comparator Or Baseline | Atenolol 50 mg oral: 26.0% reduction at peak; no reduction after 24 h |
| Quantified Difference | Draquinolol maintained significant beta-blockade >96 h; atenolol blockade resolved within 24 h |
| Conditions | Human subjects; double-blind, randomized, placebo-controlled crossover study; exercise tachycardia model |
Why This Matters
Procurement of Draquinolol over atenolol enables once-daily or less frequent dosing regimens in chronic studies, reducing handling complexity and improving subject compliance in long-term experimental protocols.
- [1] Pringle TH, et al. The assessment in man of the beta-adrenoceptor blocking activity and cardioselectivity of H-I 42 BS, a long acting beta-adrenoceptor blocking drug. Br J Clin Pharmacol. 1987;23(4):411-423. doi:10.1111/j.1365-2125.1987.tb03070.x. PMID: 2883988. View Source
